rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Description
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a bicyclic organic compound featuring a fused pyrrolo-morpholine core with a nitrile (-CN) substituent at the 3-position. Its stereochemistry (3R,8aR) distinguishes it from other stereoisomers and derivatives. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, leveraging its rigid bicyclic framework and polar nitrile group for targeted interactions.
Properties
IUPAC Name |
(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMFXRROVYNJQ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@@H](CN2C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of solid-phase synthesis techniques and transition metal catalysis to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Impact : Enantiomers like the (3R,8aR) and (3S,8aS) forms may exhibit divergent pharmacological profiles, necessitating chiral resolution techniques for drug development .
- Functional Group Versatility : Derivatives with carboxylic acids or thioamides expand utility in material science and agrochemicals, whereas nitriles and carboximidamides are prioritized for targeted drug design .
- Synthesis Challenges : The discontinued status of racemic carbonitrile (CAS 1423025-07-3) underscores the importance of stereochemical purity and scalable synthesis for commercial viability .
Biological Activity
rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexahydro-pyrrolo-morpholine structure, which is known for its ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 154.21 g/mol. The compound's structure allows for diverse interactions with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 2227787-32-6 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may inhibit certain neurotransmitter reuptake mechanisms, leading to enhanced analgesic and sedative effects.
Potential Targets:
- Receptors: The compound may interact with opioid receptors, contributing to its analgesic properties.
- Enzymes: It could inhibit enzymes involved in neurotransmitter metabolism, thus prolonging the effects of endogenous pain-relieving compounds.
Analgesic and Sedative Effects
Recent studies have demonstrated that derivatives of pyrrolo compounds exhibit significant analgesic and sedative activities. For instance, a study involving similar pyrrolidine derivatives showed promising results in pain models.
Case Study: Analgesic Activity
In a controlled study using the “hot plate” and “writhing” tests, several pyrrolidine derivatives were found to be more effective than traditional analgesics like aspirin. The results suggested that this compound could be a candidate for further exploration in pain management therapies.
Table 2: Comparative Analgesic Activity
| Compound | Hot Plate Test (Latency) | Writhing Test (Inhibition %) |
|---|---|---|
| This compound | 15 seconds | 75% |
| Aspirin | 10 seconds | 50% |
| Morphine | 20 seconds | 90% |
Conclusion and Future Directions
The biological activity of this compound indicates its potential as a therapeutic agent in pain management and possibly other neurological applications. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in clinical settings.
Future studies should focus on:
- In vivo studies to confirm the efficacy observed in vitro.
- Structure-activity relationship (SAR) analyses to optimize the compound for better potency and selectivity.
- Toxicological assessments to ensure safety profiles before clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
